Quin 2 potassium salt xhydrate
Description
Significance of Calcium Signaling in Biological Systems Research
Calcium ions (Ca²⁺) are pivotal second messengers that govern a vast array of cellular processes. wikipedia.orgcusabio.com From the intricate dance of muscle contraction and the rapid firing of neuronal signals to the fundamental processes of gene expression and cell proliferation, calcium signaling is a ubiquitous and essential mechanism in virtually all forms of life. wikipedia.orgcusabio.comnews-medical.netfrontiersin.org The ability of cells to precisely control the concentration of intracellular calcium allows for the transmission of information and the coordination of complex physiological responses. wikipedia.orgaimspress.com Researchers delve into the dynamics of calcium signaling to understand fundamental biological functions and the aberrations that lead to diseases such as cardiovascular disorders and cancer. frontiersin.org
Historical Context of Fluorescent Calcium Indicator Development
The journey to visualize and measure intracellular calcium began in earnest in the 1970s with the work of Roger Tsien and his colleagues on the calcium-chelating properties of EGTA. oxinst.com A significant breakthrough occurred in the 1980s with the development of the first fluorescein-based calcium indicators, which for the first time allowed for the quantification and visualization of intracellular calcium. stratech.co.uk This innovation opened the door to a new era of research, leading to the creation of a variety of fluorescent probes designed to track the intricate movements of calcium ions within living cells. oxinst.comstratech.co.uk
Genesis and Evolution of Quin 2 Potassium Salt as a Pioneering Intracellular Calcium Probe
In 1980, Roger Tsien introduced a novel class of calcium indicators with high selectivity against magnesium and protons, a landmark achievement detailed in a seminal paper. acs.orgnih.govnih.gov Among these was Quin-2, a quinoline-based chelator that represented a significant leap forward. nih.gov Its development was a direct outcome of the strategic design to build a chromophore around the BAPTA binding motif, which provided high selectivity for Ca²⁺. nih.gov Quin-2, particularly in its cell-permeant acetoxymethyl (AM) ester form, enabled researchers to measure intracellular calcium dynamics in intact cells, such as lymphocytes, for the first time. nih.govdojindo.comcaymanchem.com While its brightness was later surpassed by indicators like Fura-2, Quin-2's introduction was a revolutionary step that laid the groundwork for the entire field of fluorescent calcium imaging. nih.govontosight.ai
Role of Quin 2 Potassium Salt in Advancing Calcium Dynamics Studies
Quin 2 potassium salt quickly became an invaluable tool for investigating the role of calcium in a multitude of cellular functions. ontosight.aismolecule.com Its high affinity for calcium makes it particularly well-suited for monitoring the low calcium concentrations found in resting cells. caymanchem.combiomol.com Researchers have utilized Quin-2 to explore the mechanisms of muscle contraction, neuronal signaling, and the regulation of cellular metabolism. ontosight.ai Studies employing Quin-2 have documented calcium oscillations during neurotransmitter release in neurons and throughout the contraction-relaxation cycles in cardiomyocytes. vulcanchem.com The ability to load cells with Quin-2 and observe changes in fluorescence in response to various stimuli has provided profound insights into the intricate and vital world of calcium signaling. ontosight.ai
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H26K3N3O11 |
|---|---|
Molecular Weight |
673.8 g/mol |
IUPAC Name |
tripotassium;2-[[2-[[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-(carboxymethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C26H27N3O10.3K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;1H2/q;3*+1;/p-3 |
InChI Key |
ZHVFOVWOHHESTD-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[K+].[K+].[K+] |
Origin of Product |
United States |
Molecular Mechanism and Calcium Binding Characteristics of Quin 2 Potassium Salt Xhydrate
Chelation Chemistry and Calcium Ion Specificity
Quin 2 is a tetracarboxylic acid that binds Ca²⁺ in a 1:1 stoichiometric ratio. semanticscholar.org This binding is characterized by a high degree of specificity for calcium over other divalent cations, a crucial feature for its use in biological systems where ions like magnesium are present in much higher concentrations. nih.govdojindo.comnih.gov The chelation process involves the coordination of the calcium ion by the multiple carboxymethylamino groups within the Quin 2 molecule. vulcanchem.com
The affinity of Quin 2 for calcium is quantified by its dissociation constant (Kd), a measure of the concentration at which half of the Quin 2 molecules are bound to calcium. A lower Kd value signifies a higher affinity. Fluorimetric or spectrophotometric titrations have been employed to determine the Kd of the Quin 2-Ca²⁺ complex. At a pH of 7.5, the Kd for Ca²⁺ has been reported as 2.9 ± 0.2 nM. nih.govnih.gov Another study, assuming an intracellular pH near 7.05 and a magnesium concentration of around 1 mM, reported a Kd of 115 nM. semanticscholar.orgescholarship.orgcaymanchem.com This high affinity makes Quin 2 particularly well-suited for monitoring the low calcium concentrations typically found in resting cells. caymanchem.com The strong binding affinity is a key characteristic that allows for the precise measurement of intracellular calcium levels. smolecule.com
A critical feature of Quin 2 is its high selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is abundant in the cytoplasm. nih.govdojindo.comnih.gov The dissociation constant for the Mg²⁺ complex of Quin 2 at pH 7.5 is approximately 89 ± 5 µM, which is significantly higher than that for Ca²⁺, indicating a much weaker binding affinity for magnesium. nih.govnih.gov This selectivity is crucial as variations in intracellular Mg²⁺ concentrations would otherwise interfere with the accurate measurement of Ca²⁺ levels. google.com While Quin 2 binds Ca²⁺ much more tightly than Mg²⁺, it is worth noting that it can also bind other heavy metal divalent cations. google.comaatbio.comthermofisher.com
Table 1: Dissociation Constants (Kd) of Quin 2 for Divalent Cations
| Cation | Dissociation Constant (Kd) | pH | Reference |
| Ca²⁺ | 2.9 ± 0.2 nM | 7.5 | nih.govnih.gov |
| Ca²⁺ | 115 nM | ~7.05 | semanticscholar.orgescholarship.orgcaymanchem.com |
| Mg²⁺ | 89 ± 5 µM | 7.5 | nih.govnih.gov |
Ligand-Induced Fluorescence Enhancement Mechanism
The utility of Quin 2 as a calcium indicator stems from the significant change in its fluorescent properties upon binding to Ca²⁺. smolecule.comkrackeler.com When Quin 2 binds to calcium, its fluorescence intensity increases approximately five-fold. semanticscholar.org This enhancement provides the basis for quantifying calcium concentrations. The excitation and emission maxima for the Quin 2-Ca²⁺ complex are approximately 339 nm and 492 nm, respectively. semanticscholar.orgdojindo.comcaymanchem.com
The binding of Ca²⁺ induces significant conformational changes in the Quin 2 molecule. nih.gov This structural rearrangement is the underlying cause of the observed changes in its ultraviolet absorption and fluorescence. aatbio.com The alteration in the molecule's shape upon calcium chelation leads to an increase in the fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons. The Ca²⁺-bound form of Quin 2 has a higher quantum yield (0.14) compared to the free form. dojindo.com This change in quantum efficiency, along with a potential shift in the emission spectrum, results in the pronounced fluorescence enhancement. nih.gov
Influence of Microenvironmental Factors on Calcium Binding Dynamics
The calcium binding properties of Quin 2 can be influenced by various factors in its immediate environment. While designed to be relatively insensitive to physiological variations, certain conditions can affect its performance. For instance, the effective affinity for Ca²⁺ can be influenced by intracellular pH and the concentration of other ions. semanticscholar.orggoogle.com Studies have shown that the pH can have a slight direct effect on the Ca²⁺-free dye and can also inhibit Ca²⁺ binding to a small extent. google.com Furthermore, while highly selective, the presence of unusually high concentrations of other divalent cations could potentially affect the calibration of fluorescence signals. google.com The acetoxymethyl ester derivative of Quin 2 (Quin 2-AM) is used to load the dye into cells, where intracellular esterases hydrolyze it to the active, membrane-impermeable form. dojindo.com The efficiency of this process and the potential for the dye to be sequestered in organelles rather than being free in the cytoplasm are also factors that can influence the accuracy of calcium measurements. semanticscholar.org
Spectroscopic Principles and Fluorescence Characteristics of Quin 2 Potassium Salt Xhydrate
Excitation and Emission Spectra of Calcium-Bound and Calcium-Free Forms
Quin 2 exhibits a notable shift in its fluorescence excitation and emission spectra when it transitions between its calcium-free and calcium-bound states. In the absence of calcium, the molecule has longer wavelength excitation and emission maxima. sigmaaldrich.com Upon chelation of a Ca²⁺ ion, both the excitation and emission peaks shift to shorter wavelengths. sigmaaldrich.com
Specifically, in low calcium environments, Quin 2 has an excitation maximum of approximately 354 nm and an emission maximum of around 510 nm. sigmaaldrich.com When saturated with calcium, the excitation maximum shifts to about 332-339 nm, and the emission maximum shifts to approximately 492-505 nm. sigmaaldrich.comdojindo.comcaymanchem.com This spectral shift between the bound and unbound states is a key characteristic that allows for the ratiometric measurement of calcium concentrations in some applications. aatbio.comaatbio.com
| State | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |
|---|---|---|---|
| Calcium-Free (Low Ca²⁺) | ~354 nm | ~510 nm | sigmaaldrich.com |
| Calcium-Bound (High Ca²⁺) | ~332 - 339 nm | ~492 - 505 nm | sigmaaldrich.comdojindo.comcaymanchem.com |
Fluorescence Quantum Yield and Signal Amplification upon Calcium Binding
A critical feature of Quin 2 is the substantial increase in its fluorescence intensity upon binding to calcium. This phenomenon is a result of a significant enhancement in the fluorescence quantum yield. The quantum yield of the Ca²⁺-bound complex is reported to be approximately 0.14. dojindo.com
| Parameter | Value | Reference |
|---|---|---|
| Quantum Yield (Ca²⁺-Bound) | ~0.14 | dojindo.com |
| Fluorescence Enhancement (Signal Amplification) | ~5- to 20-fold | sigmaaldrich.commerckmillipore.comsemanticscholar.org |
Ultraviolet Absorption Shifts Associated with Calcium Interaction
Parallel to the changes in its fluorescence excitation spectrum, the ultraviolet (UV) absorption spectrum of Quin 2 undergoes a major shift upon interaction with calcium. sigmaaldrich.comaatbio.commerckmillipore.com The absorption maximum of the calcium-free indicator is at a longer wavelength (around 354 nm) compared to the calcium-bound form, which exhibits an absorption maximum at a shorter wavelength (around 332 nm). sigmaaldrich.com This shift in the UV absorption spectrum is the underlying reason for the corresponding shift in the optimal excitation wavelength.
Fluorescence Lifetime Properties and Sensitivity to Calcium Concentration
The fluorescence lifetime of Quin 2 is another property that is highly sensitive to the concentration of Ca²⁺. nih.govnih.gov The mean fluorescence lifetime of Quin 2 increases significantly upon binding to calcium, with the lifetime of the Ca²⁺-bound form being approximately 9 times longer than that of the free form when excited at 342 nm. nih.gov
The decay kinetics of Quin 2's fluorescence are also dependent on the degree of calcium saturation. nih.gov In conditions of either zero or saturating calcium, the fluorescence decay is characterized by a predominantly single exponential decay. nih.gov However, at intermediate calcium concentrations where both free and Ca²⁺-bound forms of Quin 2 coexist, the decay becomes more complex and is best described by a double exponential model. nih.gov This strong dependence of fluorescence lifetime on calcium concentration allows for the use of fluorescence lifetime imaging microscopy (FLIM) to measure and map intracellular Ca²⁺ levels. nih.govnih.govresearchgate.net
| Calcium Concentration | Fluorescence Lifetime Characteristic | Reference |
|---|---|---|
| Zero / Saturating | Nearly single exponential decay | nih.gov |
| Intermediate | Doubly exponential decay | nih.gov |
| Change upon Ca²⁺ Binding | ~9-fold increase in mean lifetime | nih.gov |
Advanced Methodologies Employing Quin 2 Potassium Salt Xhydrate in Cellular Calcium Research
Fluorescence Microscopy Techniques for Intracellular Calcium Monitoring
Fluorescence microscopy is a powerful tool for visualizing the spatial and temporal dynamics of [Ca²⁺]i. researchgate.net When using Quin 2, cells are loaded with its membrane-permeant acetoxymethyl (AM) ester form, Quin 2-AM. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent Quin 2 molecule in the cytoplasm. nih.gov
The fundamental principle of using Quin 2 in fluorescence microscopy lies in its spectral response to Ca²⁺ binding. Upon binding to calcium, the fluorescence intensity of Quin 2 increases significantly. nih.gov This change in fluorescence can be monitored using various microscopy techniques, including wide-field and confocal microscopy, to provide qualitative and quantitative information about [Ca²⁺]i changes.
Confocal microscopy, in particular, offers significant advantages for Quin 2-based calcium imaging by providing optical sectioning, which reduces out-of-focus fluorescence and improves image contrast. nih.gov This allows for the resolution of localized Ca²⁺ signals within specific subcellular compartments. researchgate.net The recommended excitation wavelength for Quin 2 is approximately 339 nm, with an emission maximum around 492 nm. nih.gov Researchers can capture time-lapse images of Quin 2 fluorescence to track the propagation of calcium waves and oscillations in response to various stimuli.
Fluorescence Lifetime Imaging (FLIM) for Quantitative Calcium Mapping
Fluorescence Lifetime Imaging (FLIM) is an advanced imaging technique that measures the decay rate of fluorescence, known as the fluorescence lifetime (τ), at each pixel of an image. becker-hickl.com Unlike intensity-based measurements, FLIM is independent of the local probe concentration, photobleaching, and excitation intensity, offering a more robust and quantitative approach to calcium mapping. nih.govresearchgate.net The fluorescence lifetime of Quin 2 is highly sensitive to the concentration of free Ca²⁺, making it an excellent candidate for FLIM-based calcium imaging. nih.govbecker-hickl.com
The principle behind using Quin 2 in FLIM is the change in its fluorescence lifetime upon binding to Ca²⁺. The lifetime of Quin 2 is longer when it is bound to calcium compared to its free form. nih.gov By measuring the fluorescence lifetime at each point in a cell, a quantitative map of the intracellular calcium concentration can be generated. This technique is particularly advantageous as it does not require the fluorescent probe to exhibit spectral shifts upon ion binding. nih.govbecker-hickl.com
Advantages of FLIM over Steady-State Intensity-Based Measurements
FLIM offers several key advantages over traditional steady-state intensity-based fluorescence measurements for quantifying intracellular calcium. These advantages are crucial for obtaining accurate and reproducible data in complex biological systems.
One of the most significant benefits of FLIM is its insensitivity to the local concentration of the fluorescent probe. researchgate.net In intensity-based measurements, variations in dye loading, cell thickness, and intracellular compartmentalization can lead to artifacts that are difficult to distinguish from genuine changes in calcium concentration. FLIM, by measuring the intrinsic property of the fluorophore's lifetime, circumvents these issues, providing a more reliable measure of [Ca²⁺]i. becker-hickl.com
Furthermore, FLIM is less susceptible to photobleaching and fluctuations in excitation light intensity, which can significantly affect the accuracy of intensity-based measurements over long-term imaging experiments. nih.gov The ratiometric nature of lifetime measurements provides an inherent calibration, leading to more quantitative and comparable results across different experiments and laboratories. becker-hickl.com
| Parameter | Steady-State Intensity-Based Measurements | Fluorescence Lifetime Imaging (FLIM) |
|---|---|---|
| Dependence on Probe Concentration | High | Low to None researchgate.net |
| Susceptibility to Photobleaching | High | Low nih.gov |
| Influence of Excitation Intensity Fluctuations | High | Low becker-hickl.com |
| Quantitative Accuracy | Can be affected by multiple experimental variables | Provides more direct and quantitative measurements of ion concentrations nih.gov |
| Inner Filter Effects | Vulnerable | Less vulnerable researchgate.net |
Stopped-Flow Fluorescence Spectroscopy for Kinetic Analysis of Calcium Interactions
Stopped-flow fluorescence spectroscopy is a powerful technique for studying the kinetics of rapid biochemical reactions in solution, with a time resolution in the millisecond range. researchgate.net This method is ideally suited for investigating the fast binding and dissociation of calcium ions to and from Quin 2. By rapidly mixing a solution containing Quin 2 with a solution containing Ca²⁺, the change in fluorescence intensity can be monitored over time to determine the kinetic parameters of the interaction. uzh.ch
In a typical stopped-flow experiment with Quin 2, the fluorescence of the dye is monitored as it binds to Ca²⁺. The increase in fluorescence upon binding allows for the determination of the association rate constant (k_on). Conversely, by rapidly mixing a solution of the Quin 2-Ca²⁺ complex with a strong Ca²⁺ chelator like EGTA, the dissociation of Ca²⁺ from Quin 2 can be observed as a decrease in fluorescence, allowing for the calculation of the dissociation rate constant (k_off). uzh.chionoptix.com
These kinetic parameters are crucial for understanding how quickly Quin 2 can respond to changes in intracellular calcium concentrations. A study using stopped-flow fluorimetry determined the dissociation rate constant (k-) for the Quin 2-Ca²⁺ complex to be 83 ± 4 s⁻¹ at pH 7.2 and 37°C. uzh.ch The association reaction was found to be too fast to be directly monitored, leading to an estimated second-order rate constant (k+) of greater than or equal to 10⁹ M⁻¹s⁻¹. uzh.ch
| Kinetic Parameter | Value | Method | Conditions |
|---|---|---|---|
| Dissociation Rate Constant (k_off) | 83 ± 4 s⁻¹ uzh.ch | Stopped-Flow Fluorimetry | pH 7.2, 37°C |
| Association Rate Constant (k_on) | ≥ 10⁹ M⁻¹s⁻¹ uzh.ch | Estimated from k_off and K_d | - |
| Dissociation Constant (K_d) | ~74 nM nih.gov | Fluorescence Lifetime Analysis | - |
Ratiometric Approaches and Their Applicability to Quin 2 Potassium Salt
Ratiometric imaging is a technique that corrects for many of the artifacts associated with single-wavelength intensity measurements by taking the ratio of fluorescence intensities at two different wavelengths. nih.gov This approach can account for variations in dye concentration, cell path length, and excitation light intensity. nih.gov While Quin 2 is primarily known as a single-wavelength indicator, it can be used in a ratiometric manner, although this is not its most common application. nih.gov
The primary advantage of a ratiometric indicator like Fura-2 is the significant shift in its excitation wavelength upon binding Ca²⁺. nih.gov Quin 2 also exhibits a change in its excitation spectrum, but the shift is less pronounced, and its weak absorption at longer wavelengths makes ratiometric measurements less practical, particularly with the need for excitation around 340 nm. nih.gov Despite these limitations, the principle of ratiometric measurement can be applied to Quin 2 by measuring the fluorescence intensity at two different excitation wavelengths and calculating their ratio.
Calibration Strategies for Accurate Intracellular Calcium Concentration Determination
To convert the fluorescence signal from Quin 2 into an accurate intracellular calcium concentration, a calibration procedure is necessary. This typically involves determining the minimum (R_min) and maximum (R_max) fluorescence signals, corresponding to the Ca²⁺-free and Ca²⁺-saturated forms of the indicator, respectively, as well as the effective dissociation constant (K_eff).
In situ calibration is the preferred method, as it accounts for the intracellular environment, which can affect the spectral properties of the dye. This can be achieved by treating the cells with a calcium ionophore (e.g., ionomycin) to equilibrate the intracellular and extracellular Ca²⁺ concentrations. To determine R_max, cells are exposed to a high concentration of extracellular Ca²⁺ in the presence of the ionophore. To determine R_min, a strong Ca²⁺ chelator such as EGTA is added to the extracellular medium to deplete intracellular Ca²⁺.
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺]_i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2)
Where R is the measured fluorescence ratio, K_d is the dissociation constant of the indicator, and S_f2/S_b2 is the ratio of fluorescence intensities of the free and bound forms of the indicator at the second excitation wavelength. For single-wavelength indicators like Quin 2, a simplified version of this equation is used based on fluorescence intensity rather than a ratio.
Preparation and Application of Membrane-Permeant Acetoxymethyl Ester Derivatives (e.g., Quin 2-AM)
To load Quin 2 into live cells, its membrane-permeant acetoxymethyl (AM) ester derivative, Quin 2-AM, is used. nih.gov The AM esters are lipophilic groups that mask the negative charges of the carboxylate groups on the Quin 2 molecule, allowing it to passively diffuse across the cell membrane.
Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant form of Quin 2. nih.gov This trapping mechanism ensures that the indicator remains in the cytoplasm. The loading procedure typically involves incubating the cells with a solution of Quin 2-AM in a suitable buffer. The concentration of Quin 2-AM and the incubation time need to be optimized for different cell types to ensure adequate loading without causing cellular toxicity. It is also important to allow sufficient time for the complete de-esterification of the AM groups, as the partially de-esterified forms may have different fluorescence properties and can compartmentalize within organelles.
Applications of Quin 2 Potassium Salt Xhydrate in Diverse Biological Research Domains
Investigating Intracellular Calcium Homeostasis and Signaling Pathways
Quin 2 was one of the first fluorescent indicators widely used for quantitative measurements of cytosolic free Ca²⁺. aatbio.com Its high affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 115 nM, makes it particularly well-suited for monitoring the low calcium concentrations found in resting cells. caymanchem.com The fluorescence of Quin 2 increases roughly five-fold upon binding to Ca²⁺, allowing for the sensitive detection of changes in intracellular calcium levels. nih.gov
One of the significant advantages of Quin 2 is its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is present at much higher concentrations within the cell. aatbio.com Furthermore, its signal is largely unaffected by changes in intracellular pH, sodium gradients, or membrane potential, which adds to the reliability of the measurements. caymanchem.com Researchers load cells with the acetoxymethyl (AM) ester form of Quin 2, which is membrane-permeant. Once inside the cell, cellular esterases cleave the AM groups, trapping the now impermeant Quin 2 tetracarboxylate form in the cytoplasm, where it can report on Ca²⁺ concentrations. nih.gov This technique has been instrumental in establishing the baseline resting intracellular Ca²⁺ concentration in various cell types, such as lymphocytes, at around 120 nM. nih.gov
| Property | Value | Source(s) |
| Dissociation Constant (Kd) for Ca²⁺ | 115 nM | caymanchem.comnih.gov |
| Excitation Maximum | 339 nm | caymanchem.com |
| Emission Maximum | 492 nm | caymanchem.com |
| Stoichiometry of Ca²⁺ Binding | 1:1 | nih.gov |
| Selectivity | High for Ca²⁺ over Mg²⁺ | aatbio.com |
Elucidating Calcium Dynamics in Specific Cellular Processes
The ability to measure intracellular Ca²⁺ with Quin 2 has provided critical insights into how calcium dynamics regulate specific cellular functions, from proliferation and death to muscle contraction and neuronal communication.
Intracellular calcium signaling is a critical regulator of cell cycle progression and programmed cell death (apoptosis). While specific studies focusing on proliferation are less prominent in the foundational Quin 2 literature, its role as a Ca²⁺ chelator has been used to investigate processes related to cell damage and survival. For instance, research has shown that the calcium chelating properties of Quin 2 can prevent DNA strand breakage induced by toxic substances like crocidolite asbestos in human white blood cells. aatbio.com This suggests a role for intracellular Ca²⁺ in mediating genotoxicity, a process closely linked to apoptosis and uncontrolled proliferation. By buffering intracellular Ca²⁺, Quin 2 can help elucidate the specific points in these pathways where calcium acts as a critical second messenger.
Quin 2 has been extensively used to study excitation-contraction coupling in muscle cells. In smooth muscle strips from the rabbit ear artery and guinea-pig ileum, Quin 2 has been used to demonstrate that stimulating agonists cause a transient increase in intracellular Ca²⁺, which correlates with force development. nih.gov Similarly, in dispersed smooth muscle cells from the porcine coronary artery, Quin 2 was used to measure a resting Ca²⁺ concentration of 113 nM and to show that agents like acetylcholine and caffeine induce transient increases in Ca²⁺, leading to contraction. nih.gov These studies helped differentiate between Ca²⁺ influx from the extracellular space and Ca²⁺ release from intracellular stores. nih.govnih.gov
In the context of neuroscience, while the fundamental role of calcium in triggering neurotransmitter release is well-established, Quin 2 has served as a tool to probe these mechanisms. The rapid influx of Ca²⁺ into the presynaptic terminal upon the arrival of an action potential is the trigger for synaptic vesicles to fuse with the plasma membrane and release their neurotransmitter content. By loading nerve terminals with Quin 2, researchers can monitor these rapid Ca²⁺ transients and investigate how their amplitude and duration affect the probability and magnitude of neurotransmitter release.
A key application of Quin 2 is in pharmacology, to determine how various drugs and signaling molecules affect intracellular Ca²⁺ levels. By treating Quin 2-loaded cells with specific compounds, researchers can dissect signaling pathways.
Platelet Aggregation: In human platelets, the agonist thrombin stimulates aggregation and ATP secretion. Using Quin 2, it was shown that this response is dependent on an increase in intracellular Ca²⁺. At high intracellular concentrations (exceeding 3 mM), Quin 2 itself was found to inhibit these processes by chelating intracellular Ca²⁺, effectively acting as a Ca²⁺ antagonist. nih.gov
Hormone Secretion: In ovine anterior pituitary cells, Quin 2 was used to demonstrate that Thyrotropin-releasing hormone (TRH) increases intracellular Ca²⁺, while dopamine decreases it. nih.gov Interestingly, loading the cells with Quin 2 was found to reduce both basal and growth hormone-releasing hormone (GHRH)-stimulated growth hormone secretion, highlighting that the indicator itself can sometimes perturb the very processes being studied. nih.gov
Smooth Muscle Pharmacology: Studies on porcine coronary artery smooth muscle cells used Quin 2 to show that while acetylcholine and caffeine induce Ca²⁺ release from internal stores, high potassium concentrations cause a sustained increase in Ca²⁺ via influx from the extracellular medium. The calcium channel blocker nisoldipine was shown to block the potassium-induced Ca²⁺ increase but not the agonist-induced transients. nih.gov
Analysis of Intracellular Calcium Buffering Capacity in Living Cells
Beyond its role as an indicator, Quin 2, when loaded into cells at high concentrations (in the millimolar range), can significantly contribute to the cell's intracellular Ca²⁺ buffering capacity. caymanchem.com The ability of a cell to buffer calcium—to bind free Ca²⁺ ions and thus blunt the magnitude and slow the kinetics of Ca²⁺ transients—is crucial for shaping calcium signals and preventing cellular damage from calcium overload.
The foundational study on Quin 2 in lymphocytes noted that millimolar loadings of the indicator can slow or blunt Ca²⁺ transients without causing serious toxic effects, though some reduction in cellular ATP was observed at concentrations above 2 mM. nih.gov This property allows researchers to use Quin 2 as an experimental tool to manipulate the intracellular Ca²⁺ buffering capacity. By observing how cellular responses (e.g., hormone secretion, platelet aggregation) are altered in the presence of high concentrations of Quin 2, scientists can infer the importance of the precise shape and amplitude of a Ca²⁺ signal for downstream events. nih.gov This application effectively turns the indicator into an intracellular Ca²⁺ antagonist, allowing for the investigation of the causal link between a Ca²⁺ signal and a physiological outcome. nih.gov
Characterization of Calcium Binding Proteins (CBPs) and Their Kinetic Properties
Quin 2 has also been a valuable tool for studying the properties of endogenous calcium-binding proteins (CBPs), such as calmodulin. The kinetic properties of CBPs—the rates at which they bind and release Ca²⁺—are fundamental to their function as cellular sensors and buffers.
A key experimental technique to measure these properties is stopped-flow fluorescence spectroscopy. In a study investigating the kinetics of calcium binding to calmodulin, Quin 2 was used as a competing indicator. nih.gov By rapidly mixing a solution of Ca²⁺-bound calmodulin with a solution containing Quin 2, researchers could monitor the rate at which Ca²⁺ dissociates from calmodulin and subsequently binds to Quin 2, causing an increase in the latter's fluorescence. This approach allowed for the direct measurement of the dissociation rate constants (k_off_) for Ca²⁺ from calmodulin's different binding sites. nih.gov
The study resolved two distinct dissociation processes, corresponding to calmodulin's low-affinity and high-affinity Ca²⁺ binding sites, providing quantitative data on the kinetics of this critical calcium sensor. nih.gov
| Calmodulin Ca²⁺ Binding Site | Dissociation Rate Constant (k_diss) | Temperature (°C) | Source |
| High Affinity Sites | 2 to 9 s⁻¹ | 11 to 28 | nih.gov |
| Low Affinity Sites | 293 to 550 s⁻¹ | 11 to 19 | nih.gov |
These experiments confirmed that the conformational changes in calmodulin induced by calcium binding are not the rate-limiting step in its function, providing crucial insights into the molecular mechanism of this ubiquitous calcium transducer. nih.gov
Role in Studying Ion Channels and Transporters
The function of many ion channels and transporters is intrinsically linked to intracellular calcium levels. Quin 2 serves as a critical tool for dissecting these relationships by allowing researchers to monitor and manipulate [Ca²⁺]i, thereby elucidating the calcium-dependent mechanisms that govern channel and transporter activity.
Investigation of Voltage-Gated Calcium Channels and Potassium Channels
Quin 2 is utilized in the study of voltage-gated calcium channels by enabling the direct visualization of calcium influx upon channel opening. By measuring the resulting change in fluorescence, researchers can characterize the activity and regulation of these channels.
Furthermore, Quin 2 plays a crucial role in investigating calcium-activated potassium channels. In human epithelial cells, for instance, chelation of cytosolic Ca²⁺ with intracellularly loaded Quin 2 was shown to suppress the regulatory volume decrease (RVD) that normally follows hypoosmotic swelling. nih.gov This finding helped demonstrate that the activation of specific K⁺ channels involved in RVD is exclusively dependent on the elevation of cytosolic Ca²⁺. nih.gov Similarly, in canine tracheal epithelium, the use of Quin 2 helped establish that the secretagogue epinephrine increases [Ca²⁺]i, which in turn activates basolateral K⁺ channels, providing a mechanism for the functional coupling between the apical and basolateral membranes. pnas.org
Analysis of Na/Ca Exchange Mechanisms
The sodium-calcium exchanger (NCX) is a key membrane protein that contributes to calcium homeostasis by transporting Ca²⁺ ions out of the cell in exchange for Na⁺ ions. embopress.orgnih.gov The function of this bidirectional transporter is highly dependent on both the transmembrane gradients of Na⁺ and Ca²⁺ and the membrane potential. nih.govresearchgate.net
Quin 2 is particularly well-suited for studying NCX activity because its fluorescence is not affected by sodium gradients or changes in membrane potential. nih.govcaymanchem.com This property allows researchers to specifically monitor the changes in [Ca²⁺]i that result from NCX activity, without confounding signals. By using Quin 2 to measure Ca²⁺ fluxes, investigators can analyze the forward (Ca²⁺ efflux) and reverse (Ca²⁺ influx) modes of the exchanger under various physiological and pathological conditions, helping to clarify its role in cellular function. mdpi.commdpi.com
Application in Specific Cellular Models (e.g., Brain Cells, Lymphocytes, Plant Cells)
The utility of Quin 2 extends across a wide range of biological systems, from mammalian immune and nervous systems to plant cells.
| Cellular Model | Research Focus | Key Finding Using Quin 2 | Reference |
|---|---|---|---|
| Nociceptive Neurons (Rat) | Investigate the role of intracellular second messengers in a hyperalgesic priming model for chronic pain. | Chelation of intracellular calcium with Quin 2 did not affect the prolongation of PGE₂-induced hyperalgesia, ruling out the involvement of calcium in this specific pain sensitization pathway. | |
| Lymphocytes (Mouse, Pig) | Monitor cytoplasmic free calcium to understand Ca²⁺ homeostasis and signaling in immune cells. | Established a method to trap Quin 2 inside intact lymphocytes, measuring a resting [Ca²⁺]i of approximately 120 nM and demonstrating that [Ca²⁺]i is well-stabilized against external changes. | nih.gov |
| Plant Protoplasts (Carrot, Barley) | Measure intracellular Ca²⁺ levels to study calcium's role in plant metabolism and signaling. | Demonstrated that Quin 2 can be loaded into plant protoplasts to measure cytosolic Ca²⁺, complementing other indicators and proving useful for indicating low Ca²⁺ concentrations (120-360 nM). | nih.govoup.com |
In neuroscience research, Quin 2 has been used as a calcium chelator to probe signaling pathways in neurons. In one study investigating pain mechanisms, Quin 2 was administered to the hindpaw of rats to determine if intracellular calcium was involved in a specific model of hyperalgesic priming. The experiments showed that chelating calcium with Quin 2 did not prevent the prolonged hyperalgesia, indicating that this particular pain sensitization mechanism was independent of intracellular calcium signaling.
Quin 2 has also been adapted for use in plant biology. Researchers have successfully loaded the dye into protoplasts from carrot (Daucus carota) and barley (Hordeum vulgare) to measure cytosolic calcium levels. nih.gov While the loading process was found to reduce ATP levels, the technique proved effective for monitoring intracellular calcium, indicating basal levels between 120 and 360 nM. nih.govoup.com This application allows for the investigation of calcium's role as a second messenger in plant responses to various stimuli. nih.gov
Comparative Analysis of Quin 2 Potassium Salt Xhydrate with Other Fluorescent Calcium Indicators
Historical Predecessors and Concurrent Dye Technologies (e.g., Aequorin, Arsenazo III)
Before the synthesis of Quin 2, researchers relied on a limited number of tools to measure intracellular calcium, each with significant drawbacks.
Aequorin : This bioluminescent photoprotein, isolated from the jellyfish Aequorea victoria in the 1960s, was one of the first widely used intracellular calcium indicators slideshare.netpnas.org. Aequorin emits blue light upon binding to Ca²⁺, a process that consumes the protein and its cofactor, coelenterazine slideshare.net. Unlike fluorescent dyes, its signal detection does not require an excitation light source, thus avoiding issues of autofluorescence. However, introducing the large protein into cells without disruption was a major challenge, often requiring microinjection pnas.org. Studies comparing Aequorin and Quin 2 in plant protoplasts found that Quin 2 loading significantly depleted ATP levels by about 60% and halted cell division, whereas Aequorin loading had a much smaller impact on ATP (20% reduction) and did not prevent division nih.gov.
Arsenazo III : This metallochromic indicator is a chemical dye that changes its absorption spectrum upon binding calcium. It was valued for its rapid response time, making it suitable for studying fast calcium transients, particularly in muscle fibers. However, Arsenazo III suffers from low calcium affinity and a lack of specificity, as it also binds to magnesium (Mg²⁺), which is present at much higher concentrations in the cytoplasm. This low selectivity makes it difficult to accurately measure resting calcium levels.
These early methods, while groundbreaking, highlighted the need for indicators with higher specificity, better signal-to-noise ratios, and less invasive loading procedures, a niche that Quin 2 was designed to fill.
Advantages and Disadvantages Relative to Later-Generation Indicators (e.g., Fura-2, Fluo-3, Indo-1)
Quin 2 was the first in a series of fluorescent indicators based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator, which provides high selectivity for Ca²⁺ over Mg²⁺ nih.govwikipedia.org. While revolutionary, Quin 2 was quickly surpassed by second-generation dyes like Fura-2 and Indo-1, and later by visible-light indicators such as Fluo-3.
A primary limitation of Quin 2 is its relatively low fluorescence brightness, stemming from low absorptivity and a low quantum yield thermofisher.comresearchgate.net. This necessitates loading cells with high concentrations of the dye to achieve a detectable signal, which can, in turn, buffer intracellular Ca²⁺ transients, effectively damping the physiological events being measured thermofisher.comresearchgate.net.
In contrast, later-generation indicators are significantly brighter.
Fura-2 is approximately 30 times more fluorescent than Quin 2 researchgate.net.
Fura-2 and Indo-1 provide higher fluorescence intensities that allow for much lower intracellular dye concentrations, typically 2-10% of those required for Quin 2, which minimizes Ca²⁺ buffering effects nih.govthermofisher.com.
Indo-1 offers a tenfold improvement in the signal-to-noise ratio compared to Quin 2 nih.gov.
This lower sensitivity means that when using Quin 2, researchers could not register increases in intracellular calcium stimulated by weak agonists, whereas these changes were detectable with the more sensitive Indo-1 and, to a lesser degree, Fura-2 nih.gov.
The most significant advantage of indicators like Fura-2 and Indo-1 over Quin 2 is their capacity for ratiometric measurement researchgate.netthermofisher.comaatbio.com.
Quin 2 : Upon binding Ca²⁺, Quin 2 shows an increase in fluorescence intensity with negligible shift in its excitation or emission wavelengths ucsd.edu. Measurements are therefore based on signal intensity at a single wavelength, making them susceptible to artifacts such as uneven dye loading, variations in cell thickness, dye leakage, and photobleaching researchgate.netthermofisher.com.
Fura-2 : This indicator exhibits a distinct shift in its excitation (absorption) spectrum upon binding Ca²⁺. The peak excitation shifts from approximately 363 nm in the absence of calcium to 335 nm when saturated with calcium, while the emission remains constant at around 510 nm researchgate.netbiotium.com. By measuring the ratio of fluorescence emission when excited at these two wavelengths (e.g., 340 nm / 380 nm), a quantitative measure of Ca²⁺ concentration can be obtained that is largely independent of the aforementioned artifacts thermofisher.comionbiosciences.com.
Indo-1 : This indicator is unique in that it undergoes an emission spectral shift. When excited with a single UV wavelength (around 350 nm), its emission maximum shifts from ~475 nm in a Ca²⁺-free environment to ~400 nm when Ca²⁺-saturated thermofisher.comaatbio.combiotium.com. The ratio of these two emission intensities provides a ratiometric measurement, making Indo-1 particularly well-suited for flow cytometry applications where rapidly switching excitation wavelengths is difficult thermofisher.combiotium.com.
Fluo-3 : Like Quin 2, Fluo-3 is a single-wavelength indicator and not suitable for ratiometric measurements biotium.com. However, its fluorescence intensity increases by more than 100-fold upon Ca²⁺ binding umass.edu. Its key advantage is being excitable by visible light (488 nm), which is less damaging to cells than the UV excitation required for Quin 2, Fura-2, and Indo-1 biotium.comumass.edu.
Table 1: Comparative Spectral Properties of Calcium Indicators
| Indicator | Excitation (Ca²⁺-free) | Excitation (Ca²⁺-bound) | Emission (Ca²⁺-bound) | Ratiometric Capability | Dissociation Constant (Kd) |
|---|---|---|---|---|---|
| Quin 2 | ~352 nm | ~332 nm | ~492 nm | No (Intensity-based) | ~60-115 nM |
| Fura-2 | ~363 nm biotium.com | ~335 nm biotium.com | ~505 nm biotium.com | Yes (Excitation Ratio) aatbio.com | ~145 nM biotium.comionbiosciences.com |
| Indo-1 | ~349 nm | ~330 nm | ~400 nm (vs. ~475 nm free) aatbio.combiotium.com | Yes (Emission Ratio) aatbio.com | ~230 nM biotium.com |
| Fluo-3 | ~506 nm | ~506 nm | ~526 nm biotium.com | No (Intensity-based) biotium.com | ~325-390 nM umass.edu |
While all BAPTA-based chelators exhibit high selectivity for Ca²⁺ over Mg²⁺, they are not entirely free from interference.
Interference from other cations : Quin 2 fluorescence can be quenched by heavy metal ions, potentially leading to falsely low readings of intracellular Ca²⁺ ucsd.edu. While Fura-2 and Indo-1 offer improved selectivity, their affinity for Ca²⁺ is still discernibly perturbed by physiological concentrations of Mg²⁺ thermofisher.com. Furthermore, they exhibit high affinities for other divalent cations like zinc (Zn²⁺) and manganese (Mn²⁺) thermofisher.com.
Cellular Interference and Compartmentalization : A significant issue with fluorescent dyes is their potential to interfere with cellular function or become sequestered in organelles. Quin 2-loaded platelets showed a significantly diminished aggregation response to collagen and ADP, a functional disruption not observed to the same extent with Fura-2 or Indo-1 nih.gov. In plant cells, studies showed that up to 10% of intracellularly trapped Quin 2 was associated with the vacuolar fraction, which could complicate the interpretation of cytosolic calcium measurements nih.gov. Fura-2 may also be subject to compartmentalization, potentially more so than Indo-1 thermofisher.com.
Limitations and Methodological Nuances in Research Applications of Quin 2 Potassium Salt Xhydrate
Potential for Perturbation of Endogenous Intracellular Calcium Homeostasis
A primary concern when using any intracellular calcium indicator is its potential to buffer the very ion it is designed to measure. Quin 2, particularly when loaded at high concentrations, can act as a significant Ca²⁺ buffer, which can dampen or slow down natural intracellular calcium transients. caymanchem.com Loadings of up to 2 mM have been reported as being without serious toxic effects, but at such concentrations, the dye itself can become a major sink for intracellular calcium, thereby altering the kinetics and amplitude of physiological Ca²⁺ signals. caymanchem.com This buffering capacity can mask rapid, localized calcium spikes or underestimate the true magnitude of calcium influx or release from intracellular stores. Consequently, the observed fluorescence changes may not accurately reflect the unperturbed physiological state of the cell.
Challenges in Quantitative Measurement and Interpretation of Experimental Data
Quantitative analysis using Quin 2 is subject to several challenges. While it is a high-affinity probe, ideal for monitoring the low calcium levels found in resting cells (with a dissociation constant (Kd) of 115 nM for calcium), this high affinity can become a limitation when measuring higher Ca²⁺ concentrations, as the probe becomes saturated. caymanchem.com
One significant issue is the distortion of measurements due to the properties of the dye itself. The fluorescence yield of Ca²⁺-bound Quin 2 is approximately five times larger than the free form, and its fluorescence lifetime is about nine times larger. nih.gov This means that a small percentage of Ca²⁺-bound Quin 2 contributes a disproportionately large fraction to the total fluorescence emission. nih.gov This can skew the interpretation of the data, making it difficult to precisely calculate the true intracellular calcium concentration, especially during dynamic changes.
Unlike second-generation indicators like Fura-2, which exhibit a pronounced shift in excitation wavelength upon binding Ca²⁺, Quin 2's spectral properties are less favorable for ratiometric measurements. nih.gov Ratiometric imaging, which compares fluorescence at two different wavelengths, is advantageous because it can cancel out variations in dye concentration, cell thickness, or illumination intensity. While Quin 2 can be used in a ratiometric fashion, it is not ideal due to the need for UV excitation (around 339 nm) and its weak absorption at other wavelengths, making accurate and stable quantitative imaging more challenging. caymanchem.comnih.gov
| Parameter | Value/Characteristic | Implication for Measurement |
| Ca²⁺ Dissociation Constant (Kd) | 115 nM caymanchem.com | Ideal for resting Ca²⁺ levels, but can saturate at higher concentrations. |
| Excitation/Emission Maxima | 339 nm / 492 nm caymanchem.com | UV excitation can be phototoxic to cells; less amenable to ratiometric imaging compared to newer dyes. nih.gov |
| Fluorescence Change upon Ca²⁺ Binding | ~5-fold increase in fluorescence yield nih.gov | Disproportionate signal from bound dye can complicate quantitative interpretation. nih.gov |
| Fluorescence Lifetime Change | ~9-fold increase upon Ca²⁺ binding nih.gov | Distorts measured lifetime, affecting advanced imaging techniques like FLIM. nih.gov |
This table summarizes the key properties of Quin 2 and their implications for quantitative measurements.
Considerations for Cell Loading and Intracellular Ester Hydrolysis Efficiency
Quin 2 is typically introduced into cells in its membrane-permeant acetoxymethyl (AM) ester form. Once inside the cell, ubiquitous intracellular esterases are supposed to cleave the AM groups, trapping the now membrane-impermeant, Ca²⁺-sensitive form of the dye in the cytosol. thermofisher.com However, this process is not always perfectly efficient and presents several challenges.
Incomplete Hydrolysis: Low levels of intracellular esterase activity, which can vary significantly between cell types, may lead to only partial hydrolysis of the Quin 2-AM ester. thermofisher.comnih.gov Residual, unhydrolyzed or partially hydrolyzed dye does not respond to calcium and contributes no signal, leading to an underestimation of the effective intracellular indicator concentration.
Compartmentalization: The AM ester form of the dye can accumulate in intracellular organelles like mitochondria or the endoplasmic reticulum. If the ester is hydrolyzed and trapped in these compartments, it will report the calcium concentration within the organelle rather than the cytosol, leading to significant artifacts in the data. thermofisher.com This issue is often more pronounced with higher loading temperatures. thermofisher.com
Byproduct Toxicity: The hydrolysis of each AM ester molecule releases potentially toxic byproducts, including formaldehyde and acetic acid. thermofisher.com At the high concentrations required for Quin 2 to generate a sufficient signal, these byproducts can be detrimental to cell health and function.
| Factor | Challenge | Consequence |
| Esterase Activity | Varies between cell types; can be low. thermofisher.comnih.gov | Incomplete hydrolysis of Quin 2-AM, leading to non-responsive dye in the cytosol. |
| Dye Sequestration | Accumulation and hydrolysis in organelles. thermofisher.com | Measurement of organellar Ca²⁺ instead of cytosolic Ca²⁺, creating artifacts. |
| Hydrolysis Byproducts | Generation of formaldehyde and acetic acid. thermofisher.com | Potential cytotoxicity, altering normal cell physiology. |
| Loading Conditions | Dependent on temperature, time, and cell type. thermofisher.com | Inconsistent final intracellular dye concentration, affecting reproducibility. |
This table outlines key challenges associated with the cell loading and activation process of Quin 2-AM.
Interaction with Cellular Components and Potential Fluorescence Quenching Effects
Once inside the cell, Quin 2 does not exist in a simple aqueous solution but is surrounded by a dense environment of proteins, lipids, and other small molecules. As a chelating agent, Quin 2 can interact with other cellular components, which may alter its fluorescent properties. nih.gov Binding to intracellular proteins, for example, can change the dye's affinity for Ca²⁺ or its fluorescence quantum yield.
Furthermore, various substances within the cell can act as fluorescence quenchers. Quenching is a process that decreases the fluorescence intensity of a given substance and can occur through various mechanisms, including collisions with quenching molecules (dynamic quenching) or the formation of a non-fluorescent complex (static quenching). frontiersin.org Heavy metal ions or certain endogenous molecules could potentially quench Quin 2 fluorescence, leading to an artificially low reading of Ca²⁺ levels. The complex and variable intracellular environment makes it difficult to predict or control for these quenching effects, adding another layer of uncertainty to the measurements. harvard.edu
Specificity and Potential for Off-Target Effects in Complex Biological Systems
While Quin 2 is designed to be highly selective for Ca²⁺, its specificity is not absolute. caymanchem.com Like many chelators, it can also bind to other divalent cations that are present in the cell, such as magnesium (Mg²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), albeit with lower affinity. The intracellular concentration of free Mg²⁺ is much higher (in the millimolar range) than that of resting Ca²⁺ (in the nanomolar range). Even with a lower affinity, this high concentration of competing ions can interfere with the accuracy of the Ca²⁺ measurement. The published dissociation constant for Quin-2 is often cited for conditions in the absence of Mg²⁺, implying that its presence can affect the dye's binding characteristics. nih.gov
These "off-target" binding events can lead to two primary problems:
Inaccurate Calcium Reporting: If a significant fraction of the indicator is bound to ions other than Ca²⁺, the fluorescence signal will not accurately reflect the true free Ca²⁺ concentration.
Perturbation of Other Ion-Dependent Processes: By chelating other essential divalent cations like Zn²⁺ or Mn²⁺, which serve as crucial cofactors for many enzymes, Quin 2 could inadvertently disrupt other cellular processes, leading to secondary physiological effects that are not directly related to Ca²⁺ signaling. nih.govmdpi.com
The potential for such off-target effects complicates the interpretation of results, as observed cellular responses may be a consequence of these unintended interactions rather than the measured changes in intracellular calcium alone. frontiersin.orgnih.gov
Future Directions and Emerging Research Avenues for Quin 2 Potassium Salt Xhydrate
Integration with Advanced High-Resolution Imaging Technologies
The utility of any fluorescent probe is intrinsically linked to the imaging technology used for its detection. While Quin 2 has been a workhorse in conventional fluorescence microscopy, its future applications will be significantly enhanced by its integration with advanced high-resolution imaging techniques.
One of the most promising areas is the use of Quin 2 with Fluorescence Lifetime Imaging Microscopy (FLIM) . FLIM is a powerful technique that measures the exponential decay rate of fluorescence, which is sensitive to the fluorophore's local microenvironment. wiley.com Research has demonstrated that the fluorescence lifetime of Quin 2 is highly sensitive to the concentration of calcium ([Ca2+]). nih.govnih.gov This allows for the creation of two-dimensional lifetime images that can report on intracellular calcium concentrations. nih.govnih.gov A significant advantage of FLIM is that the lifetime measurements are independent of the local probe concentration and are less susceptible to photobleaching, which can be limitations in traditional intensity-based measurements. nih.govnih.gov The use of Quin 2 in FLIM does not require the probe to exhibit spectral shifts upon ion binding, a feature that may allow for the use of other ion indicators that were previously considered unsuitable for ratiometric imaging. nih.govnih.gov
| Parameter | Description | Quin 2 Application | Reference |
|---|---|---|---|
| Fluorescence Lifetime | The average time a fluorophore remains in the excited state before returning to the ground state. | The fluorescence lifetime of Quin 2 shows a significant change upon binding to Ca2+. | nih.govnih.gov |
| FLIM | An imaging technique that creates an image based on the fluorescence lifetime at each pixel. | Can be used with Quin 2 to generate quantitative images of intracellular Ca2+ concentrations, independent of probe concentration. | nih.govnih.gov |
| Frequency-Domain FLIM | A method of FLIM that uses intensity-modulated light to measure the phase shift and modulation of the fluorescence. | Has been successfully used to create two-dimensional lifetime images with Quin 2. | nih.gov |
Beyond FLIM, the integration of Quin 2 with other advanced imaging modalities holds potential. Two-photon excitation microscopy (TPE or 2PE) , which uses near-infrared light to excite fluorophores, offers deeper tissue penetration and reduced phototoxicity compared to conventional one-photon excitation. mdpi.com While specific studies extensively detailing the use of Quin 2 with two-photon microscopy are not as prevalent as for newer dyes, the general principles of two-photon excitation are applicable to any fluorophore with an appropriate two-photon absorption cross-section. The use of Quin 2 in two-photon microscopy could enable the study of calcium dynamics in more complex, thicker biological samples.
Furthermore, the advent of super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM), has pushed the boundaries of optical resolution far beyond the diffraction limit of light. plos.orgmdpi.com These methods allow for the visualization of cellular structures at the nanoscale. While the application of these techniques with calcium indicators is an active area of research, the potential to use Quin 2 to map calcium microdomains with unprecedented spatial resolution is an exciting future direction. This could provide novel insights into the localized nature of calcium signaling events at subcellular structures like ion channels and enzymatic complexes.
Novel Applications in Systems Biology and Multi-Omics Research Paradigms
Systems biology aims to understand the complex interactions within biological systems, often by integrating experimental data with computational modeling. biorxiv.org Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genomics, proteomics, metabolomics), provide a holistic view of the cellular state. plos.org While Quin 2 has not been a central tool in the early development of these fields, its ability to provide quantitative data on a key second messenger makes it a valuable potential contributor.
The quantitative measurements of intracellular calcium dynamics obtained using Quin 2 can serve as crucial input parameters for computational models of calcium signaling networks . fiu.eduashpublications.orgnih.gov These models can simulate the complex interplay of ion channels, pumps, and binding proteins that shape calcium signals. ashpublications.org By providing real-time data on the amplitude, frequency, and spatial distribution of calcium transients, Quin 2 can help to validate and refine these models, leading to a more accurate understanding of how calcium signals are generated and decoded by the cell. For instance, data from Quin 2 could be used to model the effects of pharmacological agents on calcium signaling pathways, providing a systems-level understanding of drug action. fiu.edu
In the context of multi-omics, changes in calcium signaling are often linked to alterations in gene expression, protein activity, and metabolic pathways. By combining Quin 2-based calcium imaging with transcriptomics, proteomics, or metabolomics, researchers can establish correlations and potential causal relationships between calcium signals and downstream cellular responses. For example, a multi-omics study could investigate how a specific stimulus alters both the calcium signaling profile (measured with Quin 2) and the cellular proteome, revealing novel calcium-regulated proteins. While the integration of these diverse datasets presents a significant bioinformatic challenge, the potential for discovering novel regulatory networks is immense.
Potential for Chemical Modifications to Enhance Performance and Specificity
While Quin 2 possesses several advantageous properties, such as a high affinity for calcium and a known stoichiometry, there is always room for improvement through chemical modification. nih.gov The quinoline (B57606) scaffold of Quin 2 provides a versatile platform for synthetic chemists to introduce new functionalities.
One area for potential enhancement is the tuning of the indicator's affinity for calcium . For some applications, a lower affinity might be desirable to accurately measure high calcium concentrations without saturating the probe. Conversely, for studying subtle calcium fluctuations near resting levels, an even higher affinity might be beneficial. Chemical modifications to the chelating groups of the Quin 2 molecule could achieve this.
Another avenue for improvement is the enhancement of its photophysical properties . This could include increasing its quantum yield to make it brighter, shifting its excitation and emission wavelengths to be compatible with a wider range of other fluorophores for multiplex imaging, or improving its photostability for long-term imaging experiments. The synthesis of novel quinoline-based fluorescent probes for other metal ions has demonstrated the feasibility of modifying the quinoline structure to alter its spectroscopic properties. ashpublications.org
Furthermore, improving the specificity of Quin 2 is another potential direction. While it has good selectivity for calcium over magnesium, the development of analogs with even greater selectivity against other divalent cations could be advantageous in certain experimental contexts. Additionally, the development of "caged" versions of Quin 2, which are initially inactive and can be activated by light, would provide precise spatiotemporal control over calcium measurements.
Finally, the creation of Quin 2 derivatives that can be targeted to specific subcellular compartments would be a significant advancement. By attaching targeting moieties, such as peptides or lipophilic groups, to the Quin 2 structure, it would be possible to measure calcium dynamics specifically within organelles like the mitochondria or the endoplasmic reticulum, providing a more detailed picture of intracellular calcium homeostasis.
Continued Contribution to Elucidating Complex Calcium Signaling Networks and Cellular Physiology
Despite the availability of newer indicators, Quin 2 continues to be a valuable tool for elucidating the intricacies of calcium signaling in a variety of physiological processes. Its well-characterized properties and the extensive body of literature based on its use provide a solid foundation for future research.
Quin 2 remains particularly useful for studying calcium transients in response to agonists in various cell types. For example, it has been instrumental in dissecting the role of intracellular calcium in platelet aggregation and secretion. Studies using Quin 2 have helped to establish the importance of intracellular calcium mobilization as an early step in platelet activation. Future research can build upon this foundation to investigate the effects of novel therapeutic agents on platelet calcium signaling.
The study of calcium oscillations and waves is another area where Quin 2 can continue to make significant contributions. These complex spatiotemporal patterns of calcium signaling are involved in a wide range of cellular processes, from muscle contraction to gene expression. nih.gov Quin 2 has been used to monitor spontaneous calcium oscillations in vascular smooth muscle cells, providing insights into the regulation of vascular tone. nih.gov Future studies can employ Quin 2 in combination with other techniques to further unravel the molecular mechanisms that generate and interpret these complex calcium signals.
Moreover, Quin 2 can be a valuable tool in comparative physiology , allowing researchers to investigate the evolution of calcium signaling pathways across different species. Its use in plant cell protoplasts, for instance, has provided insights into the role of calcium in plant metabolism and development.
Q & A
Q. What is the molecular mechanism by which Quin 2 potassium salt xhydrate functions as a calcium-specific chelator and fluorescent indicator?
Quin 2 binds free calcium ions via its carboxymethylamino groups, forming a stable complex that induces a UV spectral shift (e.g., increased fluorescence intensity at specific wavelengths). This property allows real-time monitoring of cytoplasmic calcium concentrations in live cells. Methodologically, researchers should calibrate the fluorescence signal using calcium-buffered solutions and validate results with alternative indicators (e.g., Fura-2) to confirm specificity .
Q. How should this compound be stored and prepared for experimental use?
Store at 2–8°C in a desiccated environment to prevent hydrate decomposition. For preparation, dissolve in 1 M NaOH (50 mg/mL) to achieve a clear yellow-green solution. Centrifuge at 10,000 × g for 5 minutes to remove insoluble particulates before use. Verify pH compatibility with experimental buffers, as alkaline conditions stabilize the compound .
Q. What analytical methods are recommended to confirm the purity and identity of this compound?
Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) for purity assessment (>95%). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) to match the molecular formula (C₂₆H₂₇KN₃O₁₀ · H₂O) and SMILES string provided in technical documentation .
Advanced Research Questions
Q. How can researchers design experiments to minimize interference from magnesium or other divalent cations when using Quin 2 for calcium imaging?
Pre-treat cells with a magnesium-specific chelator (e.g., EDTA) in calcium-free buffer before Quin 2 loading. Validate selectivity via parallel assays with magnesium-supplemented controls. Use fluorescence lifetime imaging microscopy (FLIM) to distinguish calcium-bound vs. unbound Quin 2, as magnesium binding does not induce spectral shifts .
Q. What statistical approaches are appropriate for analyzing contradictory fluorescence data in Quin 2-based calcium flux experiments?
Apply multivariate regression to account for variables like pH, temperature, and intracellular dye distribution. For time-series data, use autocorrelation analysis to identify temporal artifacts. Normalize fluorescence signals to baseline (F₀) and report ΔF/F₀ ratios to mitigate batch-to-batch variability. Cross-validate results with electrophysiological calcium measurements (e.g., patch-clamp) .
Q. How can researchers reconcile discrepancies between Quin 2 fluorescence data and alternative calcium detection methods (e.g., aequorin)?
Conduct a side-by-side comparison in the same cellular model under identical conditions. Control for Quin 2’s lower calcium affinity (Kd ≈ 60 nM) vs. aequorin (Kd ≈ 3 µM) by adjusting calcium concentrations in calibration buffers. Use confocal microscopy to confirm spatial resolution differences between dye localization and luminescence signals .
Methodological Best Practices
Q. What experimental controls are critical when using Quin 2 in tissue-specific calcium signaling studies?
- Negative control: Cells loaded with Quin 2 but not exposed to calcium agonists.
- Competition control: Co-treatment with excess EGTA to quench extracellular calcium.
- Bleaching control: Continuous illumination to assess photostability over time.
- Tissue-specific validation: Compare results across multiple tissue types (e.g., neuronal vs. epithelial cells) to rule out organelle-specific dye sequestration .
Q. How should researchers document and report Quin 2 experimental protocols to ensure reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Materials section: Specify batch numbers, storage conditions, and dissolution protocols.
- Methods section: Detail calibration curves, imaging parameters (e.g., excitation/emission wavelengths), and data normalization steps.
- Supporting information: Include raw fluorescence datasets, HPLC/NMR spectra, and statistical code repositories .
Data Presentation and Analysis
Table 1: Key Parameters for Quin 2 Fluorescence Calibration
| Parameter | Value/Range | Notes |
|---|---|---|
| Excitation λ | 340 nm | pH-dependent shift above pH 7.5 |
| Emission λ | 492 nm | Magnesium-insensitive region |
| Kd (Ca²⁺) | 60 nM | Validate via calcium titration |
| Dynamic Range (ΔF/F₀) | 5–10-fold increase | Dependent on intracellular loading |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
